molecular formula C7H5ClF3NO2 B13828322 Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate

Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate

Cat. No.: B13828322
M. Wt: 227.57 g/mol
InChI Key: QPMJENKZJUFOON-SNAWJCMRSA-N
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Description

Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate is a fluorinated organic compound with the molecular formula C7H5ClF3NO2. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate can be synthesized through the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be performed under conventional heating or microwave irradiation methods .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and reagents, ensuring scalability and cost-effectiveness for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles.

    Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols, can replace the chlorine atom.

    Catalysts: Palladium or other transition metals can facilitate addition reactions.

Major Products

Scientific Research Applications

Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate is used in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities due to the presence of the trifluoromethyl group.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate exerts its effects is primarily through its electrophilic nature, allowing it to react with nucleophiles. The trifluoromethyl group enhances its electron-withdrawing capability, making it a potent electrophile. This property is exploited in various chemical reactions to form new bonds and create complex molecules .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoate: Similar in structure but with a phenylamino group instead of chlorine.

    Ethyl 4,4,4-trifluoro-2-butynoate: Contains a triple bond instead of a double bond.

Uniqueness

Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate is unique due to the presence of both a chlorine atom and a trifluoromethyl group, which together impart distinct reactivity and stability characteristics.

Properties

Molecular Formula

C7H5ClF3NO2

Molecular Weight

227.57 g/mol

IUPAC Name

ethyl (E)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate

InChI

InChI=1S/C7H5ClF3NO2/c1-2-14-6(13)4(3-12)5(8)7(9,10)11/h2H2,1H3/b5-4+

InChI Key

QPMJENKZJUFOON-SNAWJCMRSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C(F)(F)F)/Cl)/C#N

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)Cl)C#N

Origin of Product

United States

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